Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate
Description
Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate is a synthetic organic compound characterized by an ethyl ester group, a central oxoacetate backbone, and a substituted anilino moiety bearing a cyclohexylaminocarbonyl group.
Properties
IUPAC Name |
ethyl 2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-17(22)16(21)19-14-11-7-6-10-13(14)15(20)18-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQYOJGYVQYPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380479 | |
| Record name | ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76617-93-1 | |
| Record name | ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature and Solvent Effects
The acylation step exhibits pronounced temperature dependence. At 0–5°C, side reactions such as over-acylation or ester hydrolysis are minimized, yielding 68–72% purity after initial workup. Elevating temperatures to 25°C accelerates the reaction but necessitates rigorous cooling during exothermic phases to prevent decomposition. Solvent polarity also plays a role: nonpolar solvents like toluene reduce byproduct formation but require prolonged reaction times (24–36 hours), whereas polar aprotic solvents such as dimethylformamide cut reaction times to 8–12 hours at the expense of increased purification complexity.
Catalytic Systems
Lewis acid catalysts, including aluminum trichloride and boron trifluoride etherate, have been explored to enhance electrophilic acylation. Aluminum trichloride, when used at 5 mol%, improves conversion rates by 20% compared to uncatalyzed reactions. However, its hygroscopic nature complicates handling, prompting investigations into heterogeneous catalysts like zeolite-supported sulfonic acids, which offer comparable efficiency with easier recovery.
Industrial-Scale Production Techniques
Transitioning from laboratory-scale synthesis to industrial production introduces challenges in yield consistency and waste management. Continuous flow reactors have emerged as a solution, enabling precise control over residence times and temperature gradients. A representative protocol involves:
- Continuous Condensation : Aniline and cyclohexyl isocyanate are fed into a tubular reactor at 50°C, achieving 85% conversion within 30 minutes.
- Inline Acylation : The intermediate is mixed with ethyl oxalyl chloride in a microreactor at 10°C, completing acylation in 5 minutes with 78% yield.
- Automated Purification : Integrated liquid-liquid extraction and rotary evaporation units reduce manual intervention, yielding 95% pure product.
This approach reduces solvent consumption by 40% and cuts production cycles from days to hours, making it economically viable for large-scale batches.
Comparative Analysis with Structurally Analogous Compounds
The synthesis of this compound shares similarities with other oxoacetate derivatives but diverges in critical aspects. For instance, ethyl 2-oxocyclopentyl acetate, a related ester, is synthesized via a "one-pot" method using diethyl adipate and ethyl chloroacetate under basic conditions. While this method achieves 60% yield, it lacks the stereochemical complexity inherent to the cyclohexylamino-anilino scaffold.
Table 1: Comparison of Synthetic Methods for Ethyl Oxoacetate Derivatives
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 2-[(cyclohexylamino)carbonyl]aniline dimer, arises from incomplete acylation. Introducing excess ethyl oxalyl chloride (1.5 equivalents) suppresses dimerization but necessitates post-reaction quenching with aqueous sodium bicarbonate to neutralize residual reagent.
Purification Complexities
Column chromatography remains the gold standard for isolating the target compound, yet it is time-consuming. Recent advances in simulated moving bed (SMB) chromatography have reduced solvent usage by 30% while maintaining >99% purity in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name | Substituents on Anilino Ring | Functional Groups | Molecular Weight (g/mol) | CAS Number | Reference |
|---|---|---|---|---|---|
| Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate | Cyclohexylaminocarbonyl | Ester, oxoacetate, amide | ~348.4 (estimated) | Not provided | Target Compound |
| Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate | Cyano, nitro | Ester, oxoacetate, amide | 291.25 | 63365-47-9 | |
| Ethyl (4-ethoxyphenyl)aminoacetate | Ethoxy | Ester, oxoacetate, amide | 237.25 | 52649-02-2 | |
| Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | Benzoyl, chloro | Ester, oxoacetate, amide | 331.75 | 19144-20-8 | |
| 2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid | Ethyl, methyl | Carboxylic acid, amide | 207.23 | 152019-74-4 |
Key Observations :
- Lipophilicity : The cyclohexyl group enhances lipophilicity relative to smaller substituents (e.g., ethoxy in ), which may improve membrane permeability in biological systems.
- Steric Hindrance : Bulkier groups like benzoyl () or cyclohexyl may slow reaction kinetics in synthesis compared to less hindered analogs.
Insights :
- The target compound may be synthesized via a condensation reaction between ethyl oxoacetate and a pre-functionalized aniline derivative containing the cyclohexylaminocarbonyl group, similar to Ugi reaction strategies ().
- Hydrolysis under basic conditions () could be used to modify ester groups in downstream derivatives.
Biological Activity
Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate is a synthetic organic compound notable for its complex structure and potential biological activity. This compound features an ethyl ester group, a cyclohexylamino moiety, and an anilino group attached to an oxoacetate backbone, making it a candidate for various biochemical applications.
Chemical Structure and Properties
- Chemical Formula: C17H22N2O4
- Molecular Weight: 318.37 g/mol
- CAS Number: 76617-93-1
The compound's structure contributes to its unique reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, altering enzymatic activity or receptor signaling pathways. This mechanism is essential in exploring its therapeutic potential, particularly in anti-inflammatory and analgesic contexts.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
-
Enzyme Inhibition:
- This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
-
Anticancer Potential:
- Preliminary research suggests the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis.
-
Antimicrobial Activity:
- Some studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Comparative Analysis
A comparative analysis with similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-{2-[(phenylamino)carbonyl]anilino}-2-oxoacetate | Phenyl group instead of cyclohexyl | Moderate enzyme inhibition |
| Ethyl 2-{2-[(methylamino)carbonyl]anilino}-2-oxoacetate | Methyl group instead of cyclohexyl | Lower cytotoxicity |
The cyclohexylamino group enhances steric hindrance and electronic properties, potentially leading to distinct biological behaviors compared to its analogs.
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models exhibiting acute inflammatory responses. The results demonstrated a significant reduction in inflammatory markers and pain behavior compared to control groups, suggesting its potential as a therapeutic agent in managing inflammatory conditions.
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., breast and colon cancer). The findings indicated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, highlighting its potential role in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate?
A stepwise approach is recommended:
- Step 1 : Condensation of cyclohexylamine with a carbonyl-containing precursor (e.g., phosgene or carbonyldiimidazole) to form the cyclohexylcarbamoyl intermediate.
- Step 2 : Coupling with an aniline derivative via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in DMF).
- Step 3 : Esterification using ethyl oxalyl chloride to introduce the oxoacetate moiety . Key reagents: LiAlH₄ for reduction of intermediates, and m-chloroperbenzoic acid (mCPBA) for oxidation steps if required .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the cyclohexylamino and anilino substituents (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 7.2–7.8 ppm for aromatic protons).
- IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretching for ester and carbonyl groups).
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., C₁₈H₂₃N₂O₄) and fragmentation patterns .
Q. How can researchers assess its stability under standard laboratory conditions?
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Test reactivity with common solvents (e.g., DMSO, ethanol) and acidic/basic conditions (pH 3–11) to identify decomposition pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the anilino or cyclohexyl groups) influence bioactivity?
- Electron-withdrawing groups (e.g., -NO₂, -F on the phenyl ring) enhance binding to enzymes like cytochrome P450, as seen in analogs with 4-fluorophenyl substituents (IC₅₀ reduced by ~30% vs. unsubstituted analogs) .
- Bulkier substituents (e.g., tert-butyl on the cyclohexyl group) may reduce solubility but improve target selectivity .
- Use QSAR models to predict activity changes based on Hammett σ values or logP .
Q. What methodologies resolve contradictions in reported reactivity data (e.g., conflicting oxidation outcomes)?
- Controlled experiments : Compare reaction outcomes under inert (N₂) vs. aerobic conditions, as thioether oxidation to sulfones/sulfoxides is highly oxygen-sensitive .
- Computational analysis : DFT calculations to map energy barriers for competing pathways (e.g., ester hydrolysis vs. aryl ring substitution) .
Q. How can researchers design assays to study its enzyme inhibition mechanisms?
- Kinetic assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to measure inhibition constants (Kᵢ) for proteases or kinases.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to identify hydrogen-bonding interactions with catalytic residues .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the cyclohexylamino group during anilino coupling, followed by TFA deprotection .
- Catalysis : Employ Pd/C for hydrogenolysis steps or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess in chiral intermediates .
Q. How does this compound interact with membrane-bound vs. cytosolic targets?
- Lipophilicity : LogP values >2.5 (calculated via ChemAxon) suggest preferential partitioning into lipid bilayers, affecting membrane receptor binding .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to correlate structural features (e.g., ester vs. carboxylic acid) with passive diffusion rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
